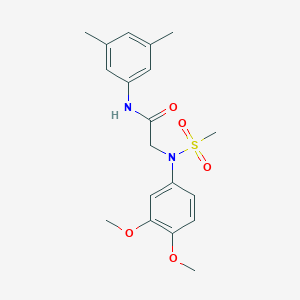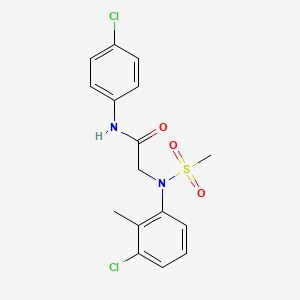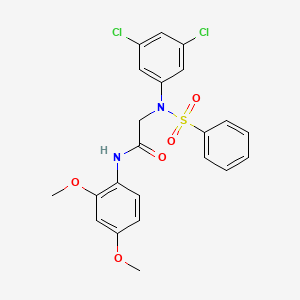
N-(4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a piperidine derivative that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of MSMP is still not fully understood. However, it has been found to bind to specific receptors in the brain, including the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) receptor. Binding to these receptors has been linked to the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MSMP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MSMP in lab experiments is its well-established synthesis method. Additionally, the compound has been extensively studied, and its potential applications in various fields have been well-documented.
However, one of the limitations of using MSMP in lab experiments is its limited solubility in water. This can make it challenging to use in certain experiments, and alternative methods may need to be used.
Zukünftige Richtungen
There are several future directions for the study of MSMP. One area of research is its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to determine the compound's efficacy and safety in humans.
Additionally, MSMP's potential use as a molecular probe in neuroscience research is an area that requires further exploration. More studies are needed to determine the compound's binding affinity to specific receptors and its potential applications in studying neurological disorders.
Conclusion:
In conclusion, MSMP is a promising compound that has gained significant attention in the scientific community. Its potential applications in various fields, including drug development and neuroscience research, make it an exciting area of study. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MSMP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases. MSMP has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of diseases such as arthritis, neuropathic pain, and epilepsy.
Additionally, MSMP has been studied for its potential use as a molecular probe in neuroscience research. It has been found to bind to specific receptors in the brain, making it a useful tool for studying the function of these receptors and their role in various neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYLWLUFBPLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3447642.png)






![3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447707.png)
![1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3447712.png)
![4-benzyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B3447727.png)
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3447728.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447736.png)
![N-(4-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447739.png)